molecular formula C19H19ClN2O2 B2378846 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922866-55-5

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2378846
CAS No.: 922866-55-5
M. Wt: 342.82
InChI Key: MAJJMEIYMTUCFH-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
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Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study on piperidine derivatives, closely related to the chemical structure of interest, showed significant anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly when substituted with bulky moieties, demonstrated enhanced activity. This suggests potential applications in the development of antidementia agents due to their ability to increase acetylcholine content in the brain, which is beneficial in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Dopamine D2 Receptor Antagonism

Another related compound, YM-09151-2, exhibited potent antagonistic activity at D2-type dopamine receptors, leading to a marked elevation in serum prolactin levels. This finding indicates potential therapeutic applications in psychiatric disorders where dopamine D2 receptor antagonism is desired, such as in the treatment of schizophrenia or bipolar disorder (Meltzer et al., 1983).

Anticancer Activity

Substituted benzamides, similar to the compound , have been designed and synthesized with significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This suggests a promising avenue for the development of new anticancer agents (Ravinaik et al., 2021).

Binding Affinity for Dopamine D-2 Receptors

The substituted benzamide drug raclopride, which shares structural similarities with the compound of interest, has been shown to be a potent and selective antagonist of dopamine D-2 receptors, indicating potential uses in neurological research and treatment (Köhler et al., 1985).

Anti-Proliferative Agents

Quinuclidinone derivatives, structurally related to the target compound, have been synthesized as potential anti-cancer agents. These compounds showed potent anti-cancer activity, particularly against lung cancer cell lines, highlighting their potential as novel therapeutic agents (Soni et al., 2015).

Mechanism of Action

Properties

IUPAC Name

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-9-10-14(12-17(13)22-11-5-4-8-18(22)23)21-19(24)15-6-2-3-7-16(15)20/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJJMEIYMTUCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.